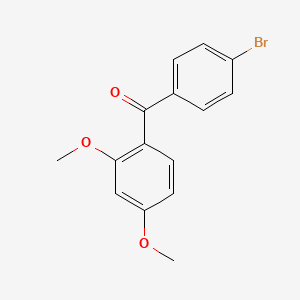

(4-Bromophenyl)(2,4-dimethoxyphenyl)methanone

Overview

Description

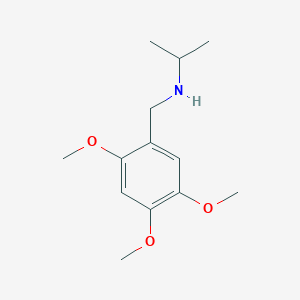

“(4-Bromophenyl)(2,4-dimethoxyphenyl)methanone” is a chemical compound with the empirical formula C15H13BrO3 . It has a molecular weight of 321.17 . The compound is solid in form .

Molecular Structure Analysis

The SMILES string of the compound is COc1ccc(C(=O)c2ccc(Br)cc2)c(OC)c1 . This indicates that the compound contains a bromophenyl group, a dimethoxyphenyl group, and a methanone group .Physical And Chemical Properties Analysis

The compound is solid in form . It has a predicted boiling point of 456.2±40.0 °C and a predicted density of 1.385±0.06 g/cm3 .Scientific Research Applications

Chemical Reagent

“(4-Bromophenyl)(2,4-dimethoxyphenyl)methanone” is used as a chemical reagent . Chemical reagents are substances or compounds that are added to a system in order to bring about a chemical reaction or are present at the start of a chemical reaction.

Pharmaceutical Intermediate

This compound is also used as a pharmaceutical intermediate . Pharmaceutical intermediates are the drugs used as raw materials for the production of bulk drugs, or they can refer to a material produced during synthesis of a drug that must undergo further molecular changes or refinements before it becomes a final product.

Analytical Applications

“(4-Bromophenyl)(2,4-dimethoxyphenyl)methanone” is used in analytical applications such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) . These are techniques used to separate, identify, and quantify each component in a mixture of compounds.

Biological Research

A study has shown that a pyrazoline derivative of “(4-Bromophenyl)(2,4-dimethoxyphenyl)methanone” has been synthesized and tested on rainbow trout alevins, Oncorhynchus mykiss . The study investigated the neurotoxic potentials of the newly synthesized compound on the Acetylcholinesterase (AchE) activity and Malondialdehyde (MDA) level in the brain of alevins in association with behavioral parameters, swimming potential .

Antioxidant Research

The same study also explored the antioxidant properties of the compound . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Drug Development

The nitrogen-based hetero-aromatic ring structure of “(4-Bromophenyl)(2,4-dimethoxyphenyl)methanone” makes it a remarkable scaffold for the synthesis and development of many new promising drugs . This is particularly true for pyrazolines and their derivatives due to their confirmed biological as well as pharmacological activities .

properties

IUPAC Name |

(4-bromophenyl)-(2,4-dimethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO3/c1-18-12-7-8-13(14(9-12)19-2)15(17)10-3-5-11(16)6-4-10/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRKPOOINGUBHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid](/img/structure/B3142200.png)

![tert-Butyl N-[(tert-butoxy)carbonyl]-N-(3-cyanophenyl)carbamate](/img/structure/B3142206.png)

![N N-Bis-[(R)-1-phenylethyl]dibenzo[D F][](/img/structure/B3142219.png)

![5,7-Dichloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3142227.png)